Pyrimidine-2,5-dicarboxylic acid
Overview
Description
Pyrimidine-2,5-dicarboxylic acid is an organic compound with the molecular formula C6H4N2O4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Pyrimidine-2,5-dicarboxylic acid (PDA) is a dicarboxylic derivative of pyridine . It is known to interact with various targets, including enzymes involved in the synthesis and degradation of nucleotides . PDA derivatives have shown potent inhibitory effects against Hepatitis B virus .
Mode of Action
It is known that pda and its derivatives can interact with their targets, leading to changes in the target’s function . For example, PDA derivatives can inhibit the replication of Hepatitis B virus .
Biochemical Pathways
PDA is involved in the pyrimidine metabolism pathway . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . PDA can affect these pathways, leading to changes in the levels of pyrimidine nucleotides in the cell .
Pharmacokinetics
It is known that pda is a small, polar molecule, which suggests that it could be readily absorbed and distributed throughout the body .
Result of Action
The result of PDA’s action can vary depending on the specific target and the cellular context. For example, inhibition of Hepatitis B virus replication by PDA derivatives can prevent the progression of Hepatitis B infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PDA. For example, the presence of other compounds, such as metals, can affect the activity of PDA . Additionally, the pH and temperature of the environment can also influence the stability and activity of PDA .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Pyrimidine-2,5-dicarboxylic acid are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of mononuclear M(II)-pyridine-2,5-dicarboxylate complexes with different organic bases . These complexes have been characterized by elemental analyses, infrared spectroscopy, and single-crystal X-ray diffraction .
Cellular Effects
It has been reported that its complexes have antimicrobial and cytotoxic effects . These effects were evaluated by the agar disk diffusion method and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide viability assay for 24 and 48 hours on rat glioma cells (C6) .
Molecular Mechanism
It is known that its complexes can bind to DNA efficiently . This binding is facilitated by the use of chelating agents such as 2,2′-bipyridine . The interaction energies of each individual hydrogen bond have been estimated using the quantum theory of “atoms-in-molecules” .
Temporal Effects in Laboratory Settings
It is known that its complexes have been synthesized and characterized by various methods
Metabolic Pathways
It is known that pyrimidine metabolism is a dynamic and versatile pathway in pathogens and cellular development
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimidine-2,5-dicarboxylic acid can be synthesized through various methods. One common approach involves the reaction of pyrimidine with carbon dioxide under high pressure and temperature conditions. Another method includes the oxidation of pyrimidine derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Pyrimidine-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine-2,5-dicarboxylate.
Reduction: Reduction reactions can convert it into pyrimidine-2,5-dicarboxamide.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Pyrimidine-2,5-dicarboxylate.
Reduction: Pyrimidine-2,5-dicarboxamide.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Pyrimidine-2,5-dicarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Pyridine-2,5-dicarboxylic acid: Similar in structure but differs in the position of nitrogen atoms.
Pyridine-2,6-dicarboxylic acid: Another isomer with different chemical properties.
Pyrimidine-4,6-dicarboxylic acid: Similar but with carboxyl groups at different positions.
Uniqueness: Pyrimidine-2,5-dicarboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes with metal ions makes it valuable in various applications, including medicinal chemistry and materials science .
Properties
IUPAC Name |
pyrimidine-2,5-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-5(10)3-1-7-4(6(11)12)8-2-3/h1-2H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVRLVQKXVLRCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560691 | |
Record name | Pyrimidine-2,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127527-24-6 | |
Record name | Pyrimidine-2,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the crystal structure of pyrimidine-2,5-dicarboxylic acid 1.5 hydrate?
A1: Determining the crystal structure provides valuable information about the arrangement of molecules within the crystal lattice. This information can be crucial for understanding the compound's physical and chemical properties, such as solubility, stability, and potential interactions with other molecules. [] In this case, the study reveals that this compound 1.5 hydrate crystallizes in the orthorhombic system with specific unit cell parameters. [] This knowledge can be valuable for further research involving this compound, particularly in fields like materials science or crystal engineering.
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